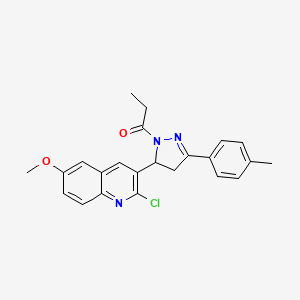

1-(5-(2-chloro-6-methoxyquinolin-3-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one

Descripción

Propiedades

IUPAC Name |

1-[3-(2-chloro-6-methoxyquinolin-3-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClN3O2/c1-4-22(28)27-21(13-20(26-27)15-7-5-14(2)6-8-15)18-12-16-11-17(29-3)9-10-19(16)25-23(18)24/h5-12,21H,4,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNXPRTRPIOBOBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)C)C3=C(N=C4C=CC(=CC4=C3)OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

1-(5-(2-chloro-6-methoxyquinolin-3-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one is a synthetic compound that has garnered attention for its potential biological activities. With a molecular formula of C23H22ClN3O2 and a molecular weight of 407.9 g/mol, this compound features a complex structure that includes quinoline and pyrazole moieties, which are known to exhibit various pharmacological effects.

The compound's IUPAC name is 1-[3-(2-chloro-6-methoxyquinolin-3-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]propan-1-one. Its structural characteristics suggest potential interactions with biological targets due to the presence of halogen and methoxy groups, which can influence its reactivity and bioactivity.

Antimicrobial Activity

Quinoline derivatives, including the compound , have been extensively studied for their antimicrobial properties. Research indicates that quinoline-based compounds can exhibit significant antibacterial and antifungal activities. For instance, studies have shown that modifications in the quinoline structure can enhance its efficacy against various pathogens, making it a viable candidate for further development as an antimicrobial agent .

Enzyme Inhibition

The biological activity of this compound may also extend to enzyme inhibition. For example, compounds with similar frameworks have been shown to inhibit phospholipase A2 (PLA2), an enzyme implicated in inflammatory responses and various disease states. Inhibiting PLA2 could lead to therapeutic benefits in conditions characterized by excessive inflammation .

Case Studies and Research Findings

Study 1: Antimicrobial Evaluation

A study evaluated several quinoline derivatives for their antimicrobial efficacy against common pathogens. The results demonstrated that certain modifications in the quinoline structure significantly enhanced antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The specific activity of this compound remains to be explicitly tested but falls within the promising range based on structural analysis .

Study 2: Anticancer Activity

Research focusing on thiazolidinone derivatives indicated that compounds with similar structural motifs exhibited potent anticancer properties through apoptosis induction in various cancer cell lines. The findings suggest that further exploration of this compound could reveal similar effects due to its structural components .

Data Table: Summary of Biological Activities

Aplicaciones Científicas De Investigación

Biological Activities

This compound has potential biological activities, and its structural characteristics suggest possible interactions with biological targets due to the presence of halogen and methoxy groups, which can influence its bioactivity and reactivity.

Antimicrobial Activity

Quinoline derivatives, including this compound, have been studied for their antimicrobial properties, demonstrating antibacterial and antifungal activities. Modifications in the quinoline structure can enhance its efficacy against various pathogens, making it a candidate for development as an antimicrobial agent.

Enzyme Inhibition

This compound may also have enzyme inhibition properties. Compounds with similar structures have been shown to inhibit phospholipase A2 (PLA2), an enzyme involved in inflammatory responses and various diseases. Inhibiting PLA2 could lead to therapeutic benefits in conditions characterized by excessive inflammation.

Case Studies and Research Findings

Study 1: Antimicrobial Evaluation

One study evaluated quinoline derivatives for antimicrobial efficacy against common pathogens. Results showed that certain modifications in the quinoline structure significantly enhanced antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The specific activity of 1-(5-(2-chloro-6-methoxyquinolin-3-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one has not been explicitly tested but falls within a promising range based on structural analysis.

Study 2: Anticancer Activity

Research on thiazolidinone derivatives indicated that compounds with similar structural motifs exhibited anticancer properties through apoptosis induction in various cancer cell lines, suggesting that further exploration of the title compound could reveal similar effects due to its structural components .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations

Substituent Effects on Bioactivity: The target compound’s 6-methoxy group (electron-donating) contrasts with the 6-methyl group in , which may alter π-π stacking or hydrogen-bonding interactions in biological targets.

Ketone Chain Length: The propan-1-one group in the target and provides greater conformational flexibility compared to ethanone in , which might influence binding pocket accommodation.

Synthetic Routes: Pyrazoline derivatives are typically synthesized via cyclocondensation of α,β-unsaturated ketones with hydrazines . For example, describes refluxing precursors in 1,4-dioxane with triethylamine, a method likely applicable to the target compound. Quinoline moieties are often constructed via Skraup or Friedländer syntheses, though specific pathways for the target compound remain speculative without direct data.

Crystallographic and Computational Analysis: SHELX programs () are widely used for refining crystal structures of similar compounds. For instance, and report crystal structures with R factors < 0.06, suggesting high precision in structural determination.

Implications of Structural Variations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.